molecular formula C18H17N3O3S2 B2946247 2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole CAS No. 477869-47-9

2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole

Cat. No.: B2946247
CAS No.: 477869-47-9
M. Wt: 387.47
InChI Key: FBXMDAVLCVDVDO-UHFFFAOYSA-N
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Description

2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole is a benzothiazole derivative featuring a morpholinomethyl group and a nitro-substituted phenyl ring linked via a sulfanyl bridge. This compound belongs to a class of sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and industrial processes. Its structural uniqueness arises from the combination of a benzothiazole core, a morpholine moiety, and electron-withdrawing nitro groups, which collectively influence its physicochemical properties and reactivity. This article provides a detailed comparison with structurally or functionally analogous compounds, emphasizing synthesis, properties, and biological activities.

Properties

IUPAC Name

4-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c22-21(23)15-11-13(12-20-7-9-24-10-8-20)5-6-17(15)26-18-19-14-3-1-2-4-16(14)25-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMDAVLCVDVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-(Morpholinomethyl)-2-nitrophenyl]sulfanyl}-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H12N2O2S2
  • Molecular Weight : 296.37 g/mol
  • IUPAC Name : this compound

This compound features a benzothiazole core linked to a morpholinomethyl group through a sulfanyl linkage, which is crucial for its biological activity.

Research indicates that compounds containing benzothiazole and nitrophenyl moieties exhibit diverse biological activities, including:

  • Tyrosine Kinase Modulation : The compound has been reported to modulate tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer progression and other diseases .
  • Inhibition of Cell Proliferation : Studies have shown that related compounds can inhibit KSP (kinesin spindle protein) activity, suggesting potential applications in treating cell proliferative diseases such as cancer .

Antidiabetic Activity

A study explored the efficacy of benzothiazole derivatives as α-amylase inhibitors, which are critical for managing diabetes. The synthesized compounds demonstrated significant inhibition rates compared to standard drugs. Although specific data for this compound was not detailed, the structural similarities suggest potential effectiveness in this area .

Case Studies

  • In Vitro Studies : A range of in vitro assays assessed the cytotoxicity and enzyme inhibition properties of similar benzothiazole compounds. For example, derivatives showed promising results against various cancer cell lines and were effective in inhibiting α-amylase activity.
  • Molecular Docking Studies : Computational studies involving molecular docking have indicated that these compounds can effectively bind to target enzymes like α-amylase. This binding affinity correlates with their inhibitory potency observed in biological assays .

Data Table: Biological Activity Overview

Activity Type Compound Efficacy Reference
Tyrosine Kinase ModulationThis compoundPotential modulator
α-Amylase InhibitionBenzothiazole derivativesUp to 87.5% inhibition
KSP InhibitionRelated benzothiazolesEffective against cell proliferation

Comparison with Similar Compounds

Structural Comparison with Morpholine-Containing Analogues

The morpholine group is a critical structural feature in the target compound. A closely related analogue, 2-morpholinobenzothiazylsulfenamide (CAS 102-77-2), shares the benzothiazole core and morpholine substituent but lacks the nitro-phenyl group. Key comparisons include:

Property Target Compound 2-Morpholinobenzothiazylsulfenamide
Molecular Weight 252.36 252.36
Solubility Insoluble in water; soluble in aromatic solvents Similar solubility profile
Application Vulcanization accelerator (hypothesized) Vulcanization accelerator
Synthesis Oxidative coupling of 2-mercaptobenzothiazole and morpholine derivatives Same method, confirmed via industrial production

Comparison with Other Amine-Substituted Benzothiazoles

Replacing morpholine with other cyclic amines alters biological and chemical behaviors. For example:

  • AZ3 (2-{[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzothiazole): Substituent: Piperidine instead of morpholine. Activity: Exhibits potent antimicrobial effects against P. aeruginosa, E. coli, and C. albicans . Implication: Piperidine’s bulkiness and basicity may enhance membrane penetration, improving antimicrobial efficacy compared to morpholine derivatives.
  • 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole (CAS 38985-69-2):

    • Substituent : Isothiocyanatophenyl group.
    • Molecular Weight : 282.38 (vs. 252.36 for the target compound).
    • Application : Likely used in bioconjugation due to the reactive isothiocyanate group.

Comparison with Different Heterocyclic Sulfanyl Compounds

Thiadiazole Derivatives

Compounds like 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () replace benzothiazole with 1,3,4-thiadiazole. Key differences:

  • Electronic Properties : Thiadiazoles have higher electron deficiency, affecting redox behavior.
  • Medicinal Utility: Thiadiazoles are known for antitumor and antimicrobial activities, whereas benzothiazoles are explored for neuroprotective and industrial roles.

Benzimidazole Derivatives

1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-1,3-benzimidazole ():

  • Core Structure : Benzimidazole instead of benzothiazole.
  • Bioactivity : Benzimidazoles are prominent in antiparasitic drug design (e.g., albendazole), suggesting divergent therapeutic targets compared to benzothiazoles.

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